N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(isoxazol-3-yl)oxalamide
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Description
N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(isoxazol-3-yl)oxalamide, commonly known as FIPI, is a potent and selective inhibitor of phospholipase D (PLD). PLD is a key enzyme involved in the regulation of various cellular processes, including membrane trafficking, signal transduction, and cytoskeletal dynamics. FIPI has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Scientific Research Applications
Catalytic Activity Enhancement
N,N'-Bisoxalamides, including derivatives with furan and isoxazole motifs, have shown to significantly enhance the catalytic activity in Cu-catalyzed coupling reactions. Such compounds serve as effective ligands for promoting the N-arylation of anilines and cyclic secondary amines. This methodology facilitates the coupling of a broad range of (hetero)aryl bromides with various amines at low catalyst loadings and temperatures, producing pharmaceutically important building blocks with high selectivity (Bhunia, Kumar, & Ma, 2017).
Heterocyclic Chemistry and Medicinal Applications
Furan and isoxazole rings, key components in the structure of interest, are prevalent in a variety of biologically active molecules. For instance, furazans (1,2,5-oxadiazoles) derivatives, closely related to furan, have been explored for their pharmacological potential. Such compounds are synthesized from reactions involving furan derivatives and exhibit significant biological activities, including potential use in drug development programs (Cecchi, Sarlo, Faggi, & Machetti, 2006); (Mancini, Barden, Weaver, & Reed, 2021).
Pharmaceutical Research
Compounds featuring furan and isoxazole rings have been synthesized and evaluated for their antidepressant and antianxiety activities, indicating the potential of such structures in developing new therapeutic agents. These findings highlight the relevance of incorporating furan and isoxazole motifs into compounds for medicinal chemistry research (Kumar, Chawla, Akhtar, Sahu, Rathore, & Sahu, 2017).
Material Science and Sensor Development
The unique properties of furan and isoxazole derivatives extend to material science, where they are utilized in the development of sensors and other functional materials. For example, luminescent metal-organic frameworks (MOFs) incorporating furan derivatives have been designed for the detection of toxic oxoanions in aqueous media, showcasing the versatility and utility of furan-based compounds in creating sensitive and selective detection systems (Singha, Majee, Hui, Mondal, & Mahata, 2019).
properties
IUPAC Name |
N-[2-(furan-3-yl)-2-hydroxyethyl]-N'-(1,2-oxazol-3-yl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O5/c15-8(7-1-3-18-6-7)5-12-10(16)11(17)13-9-2-4-19-14-9/h1-4,6,8,15H,5H2,(H,12,16)(H,13,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAIWKUCRNFAMNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C(CNC(=O)C(=O)NC2=NOC=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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